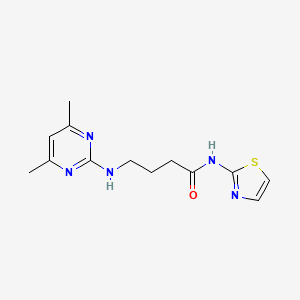![molecular formula C20H20FN3O3S B10982521 1-[(4-fluorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B10982521.png)
1-[(4-fluorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sulfonyl indole , is a chemical compound with the following structure:
Structure:C18H18FN3O3S
This compound combines an indole core with a piperidine ring and a sulfonyl group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes
The synthetic routes for 1-[(4-fluorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide involve the following steps:
Sulfonylation of Indole Ring:
Piperidine Ring Formation:
Industrial Production Methods
Chemical Reactions Analysis
1-[(4-fluorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the sulfonyl group or other functional groups is possible.
Substitution: Substitution reactions can occur at the piperidine nitrogen or the fluorophenyl group.
Common Reagents: Reagents like reducing agents (e.g., LiAlH₄), nucleophiles, and electrophiles are used.
Major Products: The major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide finds applications in:
Medicine: It may exhibit pharmacological activity due to its indole and piperidine moieties.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It could serve as a building block for drug development.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets (e.g., receptors, enzymes) and modulating cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H20FN3O3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(1H-indol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20FN3O3S/c21-15-4-6-16(7-5-15)28(26,27)24-12-9-14(10-13-24)20(25)23-19-3-1-2-18-17(19)8-11-22-18/h1-8,11,14,22H,9-10,12-13H2,(H,23,25) |
InChI Key |
ITBBBVPOMITDCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10982442.png)

![methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-L-valinate](/img/structure/B10982451.png)
![1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10982455.png)
![1-methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide](/img/structure/B10982460.png)
![{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone](/img/structure/B10982469.png)
![(4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B10982472.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B10982476.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10982482.png)


![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10982497.png)

![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10982516.png)
